molecular formula C11H8BrFN2O B2565478 2-Bromo-5-(3-fluorobenzyloxy)pyrazine CAS No. 2090011-26-8

2-Bromo-5-(3-fluorobenzyloxy)pyrazine

Cat. No.: B2565478
CAS No.: 2090011-26-8
M. Wt: 283.1
InChI Key: MOMUENAULRRUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(3-fluorobenzyloxy)pyrazine is a chemical compound with the molecular formula C11H8BrFN2O. It is a versatile material used in scientific research due to its unique properties, making it ideal for various applications such as drug discovery and organic synthesis.

Scientific Research Applications

2-Bromo-5-(3-fluorobenzyloxy)pyrazine is widely used in scientific research due to its versatility. Some of its applications include:

    Drug Discovery: It serves as a building block for the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: It is used in the synthesis of complex organic molecules and materials.

    Material Science: The compound is employed in the development of new materials with specific properties for various industrial applications.

Safety and Hazards

When handling “2-Bromo-5-(3-fluorobenzyloxy)pyrazine”, it’s important to avoid contact with skin and eyes . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth and seek medical advice .

Mechanism of Action

Target of Action

This compound is a pyrazine derivative that has been of interest in the field of medicinal chemistry due to its potential biological activity.

Biochemical Pathways

It has been studied for its potential use in cancer therapy, suggesting it may interact with pathways involved in cell proliferation and survival.

Result of Action

Given its potential use in cancer therapy, it may induce changes that inhibit cancer cell growth and proliferation.

Preparation Methods

The synthesis of 2-Bromo-5-(3-fluorobenzyloxy)pyrazine typically involves the reaction of 2-bromo-5-hydroxypyrazine with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-Bromo-5-(3-fluorobenzyloxy)pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form new carbon-carbon bonds.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2-Bromo-5-(3-fluorobenzyloxy)pyrazine can be compared with other similar compounds such as:

  • 2-Bromo-5-(3-chlorobenzyloxy)pyrazine
  • 2-Bromo-5-(3-methylbenzyloxy)pyrazine
  • 2-Bromo-5-(3-nitrobenzyloxy)pyrazine

These compounds share a similar pyrazine core structure but differ in the substituents attached to the benzyl group. The unique properties of this compound, such as its specific reactivity and interaction with molecular targets, make it distinct from these related compounds .

Properties

IUPAC Name

2-bromo-5-[(3-fluorophenyl)methoxy]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-10-5-15-11(6-14-10)16-7-8-2-1-3-9(13)4-8/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMUENAULRRUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CN=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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